Ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are recognized for their diverse biological activities. The compound's structure features a pyrazolo ring fused with a pyridine ring, along with various substituents that enhance its pharmacological properties.
Ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is classified as a heterocyclic compound. Its structural framework includes nitrogen-containing rings, making it relevant in the study of pharmaceuticals and agrochemicals.
The synthesis of ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. A common method includes the use of cyclopropyl methyl ketone and diethyl oxalate to form diketone intermediates, followed by further transformations to yield the final product .
The molecular formula of ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is C19H19N3O2. The structure features:
The compound's molecular weight is approximately 319.37 g/mol. The three-dimensional conformation can be analyzed using computational chemistry tools to predict its behavior in biological systems .
Ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions typical for heterocyclic compounds:
Reactions are generally conducted in organic solvents such as ethyl acetate or dichloromethane under controlled temperatures to optimize yields and minimize side reactions .
The mechanism of action for compounds like ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate often involves:
Studies indicate that derivatives of pyrazolo[3,4-b]pyridine may exhibit anti-inflammatory and analgesic properties through inhibition of cyclooxygenase enzymes or modulation of neurotransmitter systems .
The compound is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that these properties contribute to its potential bioactivity .
Ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has potential applications in:
Research continues to explore its efficacy and safety profiles for various therapeutic applications .
The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in drug design due to its unique physicochemical properties and broad bioactivity. This bicyclic framework incorporates fused pyrazole and pyridine rings, creating an electron-deficient π-system that facilitates specific interactions with biological targets. The core's planar geometry enables deep penetration into enzyme active sites, as demonstrated in adenosine 5'-monophosphate-activated protein kinase (AMPK) complexes where it anchors key hydrogen bonds via ring nitrogen atoms [2] [8].
Electron delocalization across the fused system enhances stability while allowing charge transfer interactions with protein residues. Studies show that replacing traditional purine cores with pyrazolo[3,4-b]pyridine in kinase inhibitors improves target selectivity due to reduced off-target binding [7]. The nitrogen-rich structure (three nitrogen atoms within the bicyclic system) serves as a hydrogen bond acceptor platform, with molecular modeling confirming interactions with conserved lysine (Lys29) and aspartate (Asp88) residues in AMPK [2]. This capability underpins its role as a bioisostere for purine nucleotides in multiple enzyme systems.
Table 1: Comparative Bioactivity of Heterocyclic Cores in Kinase Modulation
Core Structure | Target Kinases | Binding Affinity (Kd, μM) | Selectivity Index |
---|---|---|---|
Pyrazolo[3,4-b]pyridine | AMPK, CDK2, CDK9 | 0.42-3.06 | 12.8 |
Purine | AMPK, PKA, PKC | 0.38-15.2 | 3.2 |
Pyrazolo[3,4-c]pyridine | CDK4, CDK6 | 1.89-8.77 | 5.1 |
Data compiled from [2] [7] [8]
The core's synthetic versatility enables regioselective functionalization at C-3, C-4, C-6, and N-1 positions. This allows rational optimization of pharmacokinetic properties, as evidenced by derivatives exhibiting enhanced cellular permeability compared to purine analogs. Nuclear magnetic resonance studies confirm the core's stability under physiological pH conditions, while its moderate dipole moment (4.2-4.5 Debye) facilitates both aqueous solubility and membrane penetration [7] [9]. These attributes collectively establish pyrazolo[3,4-b]pyridine as a robust platform for developing targeted therapeutics.
Strategic substituent placement on the pyrazolo[3,4-b]pyridine core enables precise tuning of bioactivity and drug-like properties. The compound ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1018053-38-7) exemplifies this principle through its carefully optimized substitution pattern:
C-3 Cyclopropyl Group: The strained cyclopropyl ring enhances metabolic stability while introducing torsional constraints that preferentially lock the molecule in bioactive conformations. This substituent's high bond dissociation energy (106 kcal/mol) reduces oxidative metabolism, extending plasma half-life. In AMPK activators, cyclopropyl at C-3 improved potency 8-fold compared to methyl analogs by enabling hydrophobic burial within a subpocket [8] [9].
C-6 Ethyl Group: Linear alkyl chains at C-6 modulate electron density at N-7 and C-5 positions, influencing π-stacking with phenylalanine residues. Ethyl specifically balances lipophilicity (contributing +1.2 to logP) and steric tolerance, with longer chains (propyl, butyl) diminishing AMPK activation by 40-65% due to steric clash [2]. The ethyl group's rotation also facilitates induced-fit binding with kinases.
N-1 4-Methoxyphenyl: The para-methoxy group on the N-aryl substituent serves dual functions. Electronically, it enhances π-π stacking with tyrosine residues (distance: 3.8Å in co-crystals), while sterically preventing unfavorable protein contacts. Crucially, the methoxy oxygen forms water-bridged hydrogen bonds, improving binding affinity 3-fold versus unsubstituted phenyl [8] [10]. This moiety is indispensable for AMPK activation, with removal abolishing 90% of activity [2].
C-4 Ethyl Ester: The carboxylate ester acts as a synthetic handle for bioisosteric replacement (e.g., amides, carboxylic acids) while moderately influencing logP (+0.7). In Hsp110-STAT3 interaction disruptors, this position's derivatization yielded 10b (ethyl-to-methyl optimization) with 3.2-fold improved anti-proliferative activity against pulmonary arterial endothelial cells (IC₅₀ = 6.58 μM) [10]. The ester's orientation also directs the core plane toward hydrophobic subpockets.
Table 2: Electronic and Steric Contributions of Key Substituents
Position | Substituent | σ (Hammett) | π (Hansch) | Steric (Es) | Bioactivity Enhancement |
---|---|---|---|---|---|
C-3 | Cyclopropyl | -0.21 | 0.75 | -1.96 | 8x AMPK activation |
C-6 | Ethyl | -0.01 | 0.50 | -0.36 | Optimal lipophilicity |
N-1 | 4-Methoxyphenyl | -0.27 | 0.88 | -0.83 | 3x binding affinity |
C-4 | Ethoxycarbonyl | 0.45 | 0.52 | -0.55 | Tunable polarity |
Structure-activity relationship (SAR) studies reveal profound bioactivity differences upon minor substituent changes. Replacing the 4-methoxyphenyl with 4-fluorophenyl (as in CAS 1011398-35-8) diminishes AMPK activation by 70% due to reduced electron donation and loss of hydrogen bonding [6] [8]. Similarly, hydrolyzing the ethyl ester to carboxylic acid (CAS not provided) significantly alters target engagement profiles, shifting activity toward HSP110-STAT3 disruption with IC₅₀ values of 16.82 μM in pulmonary arterial endothelial cells [10]. These findings underscore how systematic substituent engineering expands the therapeutic applications of this versatile chemotype.
Comprehensive Compound Data
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7